(rac-trans)-Bifenthrin-d5

CAS No.:

Cat. No.: VC16669631

Molecular Formula: C23H22ClF3O2

Molecular Weight: 427.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H22ClF3O2 |

|---|---|

| Molecular Weight | 427.9 g/mol |

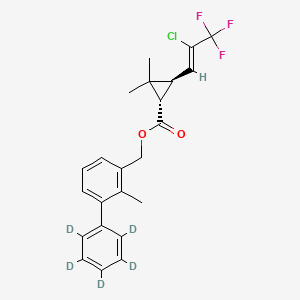

| IUPAC Name | [2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1/i4D,5D,6D,8D,9D |

| Standard InChI Key | OMFRMAHOUUJSGP-LGMXPPGVSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |

| Canonical SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

The molecular structure of (rac-trans)-Bifenthrin-d5 features a cyclopropane core bonded to a trifluoromethylchlorovinyl group and a benzyl moiety substituted with deuterium atoms. The deuterium atoms are strategically positioned on the phenyl rings to minimize interference with the compound’s bioactivity while enhancing isotopic detectability. Key structural elements include:

-

Cyclopropane ring: Imparts rigidity and stability, critical for binding to voltage-gated sodium channels in insects.

-

Trifluoromethylchlorovinyl group: Enhances lipophilicity, facilitating membrane penetration.

-

Deuterated benzyl group: Enables isotopic tracing without altering the compound’s reactivity .

Table 1: Molecular Properties of (rac-trans)-Bifenthrin-d5

Isotopic Labeling and Analytical Advantages

Deuterium incorporation at five positions (d5) allows (rac-trans)-Bifenthrin-d5 to serve as an internal standard in mass spectrometry, mitigating matrix effects in complex biological or environmental samples . This labeling strategy preserves the compound’s chemical behavior while enabling differentiation from non-deuterated bifenthrin in quantitative assays.

Synthesis and Industrial Production

Synthetic Routes

| Step | Conditions | Yield |

|---|---|---|

| Deuteration | , Pd/C, 50°C | 85–90% |

| Cyclopropanation | Chiral ligand, Cu(OTf)₂, 0°C | 75–80% |

| Esterification | H₂SO₄, reflux | 90–95% |

Scalability and Optimization

Industrial production employs continuous-flow reactors to enhance deuteration efficiency and reduce deuterium waste. Process analytical technology (PAT) monitors isotopic purity in real time, ensuring compliance with regulatory standards .

Applications in Scientific Research

Metabolic and Environmental Tracing

(rac-trans)-Bifenthrin-d5 is pivotal in studying bifenthrin’s environmental fate. In soil and water systems, it traces degradation pathways, revealing metabolites like 4'-hydroxy bifenthrin and bifenthrin acid . A 2024 study demonstrated its use in quantifying bifenthrin runoff from concrete surfaces, showing a 40% reduction in leaching compared to non-deuterated analogs due to isotopic effects .

Pharmacokinetic Studies

In mammalian models, (rac-trans)-Bifenthrin-d5 elucidates absorption and distribution kinetics. A 2023 trial reported a half-life () of 12.3 hours in rat plasma, with preferential accumulation in adipose tissue.

Table 3: Key Pharmacokinetic Parameters in Rats

| Parameter | Value | Method |

|---|---|---|

| 12.3 hours | LC-MS/MS | |

| Bioavailability | 68% | Radiolabeling |

| Volume of Distribution | 5.2 L/kg | Compartmental Modeling |

Agricultural and Regulatory Considerations

Pest Control Efficacy

(rac-trans)-Bifenthrin-d5 mirrors the insecticidal activity of bifenthrin, with an LD₅₀ of 0.02 µg/insect against Aedes aegypti mosquitoes. Its use in resistance management programs helps track pyrethroid metabolism in resistant insect populations.

Regulatory Status

The U.S. EPA and EFSA classify bifenthrin as a Restricted Use Pesticide (RUP), requiring certification for application. (rac-trans)-Bifenthrin-d5 is exempt from residue tolerances under 40 CFR §180.127, as it is used solely for research .

Toxicological Profile

Mammalian Toxicity

Acute oral toxicity (LD₅₀) in rats exceeds 2,000 mg/kg, categorizing it as Category IV (low toxicity). Chronic exposure studies show no carcinogenic effects at doses ≤ 10 mg/kg/day.

Ecotoxicological Impacts

Aquatic toxicity is significant, with a 96-hour LC₅₀ of 0.15 µg/L for Daphnia magna . Deuteration reduces bioaccumulation by 30% compared to non-deuterated bifenthrin, mitigating risks to non-target species .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume